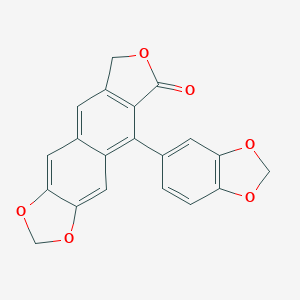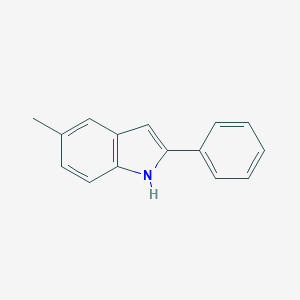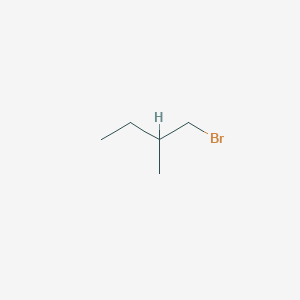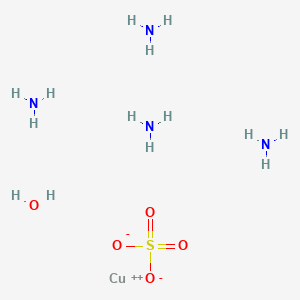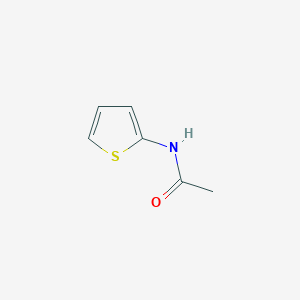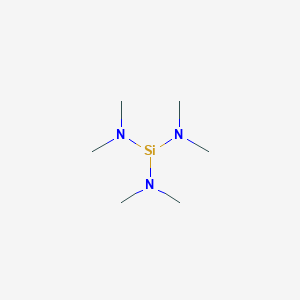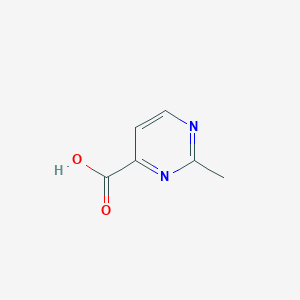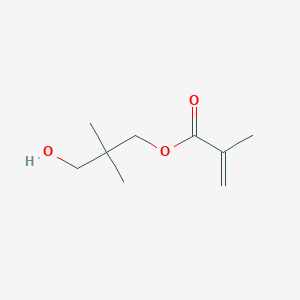
Iron(2+), tris(1,10-phenanthroline-kappaN1,kappaN10)-, (OC-6-11)-, diperchlorate
Overview
Description
Iron(2+), tris(1,10-phenanthroline-kappaN1,kappaN10)-, (OC-6-11)-, diperchlorate is a complex compound of iron and phenanthroline. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including analytical chemistry, biochemistry, and biomedical research.
Scientific Research Applications
Catalytic Properties
Iron complexes, including those with phenanthroline ligands, are known for their catalytic properties, particularly in oxidation reactions. These complexes can serve as efficient catalysts due to their ability to undergo reversible redox reactions. The metal-to-ligand charge transfer (MLCT) excited states of copper and iron-phenanthroline compounds, for instance, showcase significant catalytic activities by facilitating electron transfer processes in various chemical reactions (D. V. Scaltrito et al., 2000).
Environmental Remediation
Iron-based compounds, including iron oxide nanoparticles, have been extensively researched for their applications in environmental remediation. Their reactivity towards contaminants like chlorophenols and heavy metals allows for efficient water and wastewater treatment. Studies have shown that zero-valent iron and iron oxide nanoparticles can degrade toxic compounds, making them valuable in treating contaminated water sources (B. Gunawardana et al., 2011).
Material Science and Nanotechnology
Iron oxide nanoparticles synthesized through green chemistry approaches have found numerous applications in material science, including as additives in coatings, polymers, and as components in advanced nanocomposite materials. Their magnetic properties are particularly valuable in the development of novel materials for data storage, magnetic resonance imaging (MRI) contrast agents, and targeted drug delivery systems (H. Fahmy et al., 2018).
Biomedical Applications
The photoluminescence and magnetic properties of iron oxide nanoparticles are leveraged in biomedical applications, including imaging, diagnostics, and therapy. For instance, their superparamagnetic behavior at the nanoscale makes them ideal candidates for MRI contrast enhancement and for hyperthermia treatment of cancer (D. Shi et al., 2015).
Safety and Hazards
Mechanism of Action
Target of Action
1,10-Phenanthroline ferrous perchlorate primarily targets Metallo-beta-lactamase L1 in Pseudomonas maltophilia and Methyl-accepting chemotaxis protein II in Salmonella typhimurium . These targets play crucial roles in bacterial metabolism and chemotaxis, respectively .
Mode of Action
1,10-Phenanthroline, a component of the compound, is known to inhibit metallopeptidases . The inhibition occurs by removal and chelation of the metal ion required for catalytic activity, leaving an inactive apoenzyme . This compound primarily targets zinc metallopeptidases .
Biochemical Pathways
It’s known that the compound can interfere with the normal functioning of dna by inserting itself between the successive bases, causing kinking, uncoiling, or other deformations .
Pharmacokinetics
It’s known that 1,10-phenanthroline is slightly soluble in water , which may impact its bioavailability.
Result of Action
The compound’s action results in the inhibition of certain enzymes, leading to the disruption of normal bacterial functions . This can potentially be used to control bacterial populations.
Action Environment
The compound’s action, efficacy, and stability can be influenced by environmental factors. For instance, the compound has been shown to effectively inhibit carbon steel corrosion in an acidic environment . Additionally, the compound’s ability to form stable complexes with most metal ions suggests that its action could be influenced by the presence of different ions in the environment.
Biochemical Analysis
Biochemical Properties
1,10-Phenanthroline ferrous perchlorate plays a significant role in biochemical reactions. It is known to interact with various enzymes, proteins, and other biomolecules . For instance, it has been reported to inhibit zinc metalloenzymes via chelation of an active site Zn2+ . The nature of these interactions often involves the chelating capability of 1,10-Phenanthroline ferrous perchlorate .
Cellular Effects
The effects of 1,10-Phenanthroline ferrous perchlorate on cells and cellular processes are diverse. It influences cell function by interacting with DNA in an intercalative fashion, which can induce DNA cleavage in some cases . This can have significant impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, 1,10-Phenanthroline ferrous perchlorate exerts its effects through various mechanisms. It binds to biomolecules, inhibits or activates enzymes, and induces changes in gene expression . For example, it is known to inhibit JAMM-type isopeptidases (DUBs) via chelation of an active site Zn2+ .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, the effects of 1,10-Phenanthroline ferrous perchlorate can change. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .
Metabolic Pathways
1,10-Phenanthroline ferrous perchlorate is involved in various metabolic pathways. It interacts with enzymes or cofactors, and can affect metabolic flux or metabolite levels
Transport and Distribution
1,10-Phenanthroline ferrous perchlorate is transported and distributed within cells and tissues. It can interact with transporters or binding proteins, and can affect its localization or accumulation
Subcellular Localization
It could potentially be directed to specific compartments or organelles based on targeting signals or post-translational modifications .
Properties
IUPAC Name |
iron(2+);1,10-phenanthroline;diperchlorate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C12H8N2.2ClHO4.Fe/c3*1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;2*2-1(3,4)5;/h3*1-8H;2*(H,2,3,4,5);/q;;;;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIZDTKUCQUZJHS-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[Fe+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H24Cl2FeN6O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
14708-99-7 (Parent) | |
| Record name | 1,10-Phenanthroline ferrous perchlorate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014586540 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID8065793 | |
| Record name | 1,10-Phenanthroline ferrous perchlorate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8065793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
795.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dark green crystalline solid; Soluble in water; [Alfa Aesar MSDS] | |
| Record name | 1,10-Phenanthroline ferrous perchlorate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/9609 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
14586-54-0 | |
| Record name | 1,10-Phenanthroline ferrous perchlorate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014586540 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Iron(2+), tris(1,10-phenanthroline-.kappa.N1,.kappa.N10)-, (OC-6-11)-, perchlorate (1:2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,10-Phenanthroline ferrous perchlorate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8065793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tris(1,10-phenanthroline-N1,N10)iron diperchlorate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.101 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
A: Research indicates that the solubility of ₂ in water is influenced by the nature of the added salts. The presence of "water-structure breaking" anions, like halides and acetate, increases its solubility. Conversely, "water-structure making" anions, such as sulfate, tend to decrease its solubility. This behavior is attributed to the hydrophobic nature of the complex cation and its interaction with the surrounding water molecules. [, ]
A: Studies have shown that adding hydrophobic ions to aqueous solutions significantly increases the solubility of ₂. This phenomenon is explained by the hydrophobic interaction between the complex cation and the added hydrophobic ions. []
A: The rate of acid hydrolysis of [Fe(phen)₃]²⁺ is influenced by the presence of various ions. Adding electrolytes like LiCl, NaCl, KCl, MgCl₂, CaCl₂, etc., generally decreases the rate of hydrolysis. This retardation is related to the ions' ability to influence the "structure of liquid water," affecting the reaction kinetics. [, ]
A: Research using dodecylpyrazinium chloride (DPC) demonstrated that micellar systems can accelerate the aquation of ₂. This catalytic effect arises from the hydrophobic interactions between the surfactant aggregates and the dissociated phenanthroline ligand, facilitating its removal from the complex. []
A: Conductance measurements of ₂ in nitrobenzene + carbon tetrachloride mixtures revealed that in solvents with low dielectric constants (< 21), the complex exhibits significant ionic association, even forming secondary associations. This behavior highlights the importance of solvent polarity on the electrolytic properties of the complex. []
A: Crystallographic studies have revealed several key features of the [Fe(phen)₃]²⁺ cation. The iron(II) center adopts a distorted octahedral geometry, coordinated to six nitrogen atoms from the three phenanthroline ligands. This distortion leads to characteristic spectroscopic properties, including large quadrupole splitting in Mössbauer spectra. [, ]
A: Yes, research has explored the use of titanium dioxide (TiO₂) as a photocatalyst in the presence of ₂. Upon UV irradiation, photoexcited TiO₂ facilitates the direct electron transfer oxidation of the iron complex. []
A: Numerous analytical techniques are employed to characterize and quantify ₂. These include UV-Vis spectrophotometry, which is particularly useful due to the complex's intense color, infrared (IR) spectroscopy for identifying functional groups, and nuclear magnetic resonance (NMR) for structural analysis. [, ]
A: Poly(N-isopropylacrylamide-co-4-vinylpyridine), or copoly(NIPAM/4VP), has been investigated as a solid adsorbent for concentrating ₂ from aqueous solutions. This method relies on the hydrophobic interaction between the complex and the copolymer, offering a potential alternative to traditional liquid-liquid extraction techniques. []
A: ₂ can be synthesized by reacting iron(II) salts with 1,10-phenanthroline in a suitable solvent. The choice of solvent, reaction conditions, and purification methods can influence the yield and purity of the final product. []
A: Modifications to the 1,10-phenanthroline ligand can affect the complex's solubility, redox potential, and stability. These changes can be correlated to the electronic and steric effects of the substituents, providing valuable insights into structure-activity relationships. [, , ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


